Villosin
Overview
Description
Villosin is a naturally occurring diterpenoid compound characterized by a 6/6/6/5 tetracyclic ring system with an aromatized C ring and a dihydrofuran D ring . It was first isolated from the plant Teucrium divaricatum subsp. Villosum in 1994 . This compound has been found in various other plant sources, including Teucrium polium, Clerodendrum trichotomum, Clerodendrum bungei, and Akebia quinata . This compound exhibits multiple biological activities, such as antioxidative, nitric oxide production inhibitory, and antitumor activities .
Preparation Methods
The total synthesis of Villosin involves a series of carefully designed steps to construct its complex tetracyclic structure. The synthesis begins with the assembly of the A/B/C ring system via a modified three-step sequence on a gram scale . The D ring is then constructed through intramolecular iodoetherification . The synthetic route relies on the rational design of the order for oxidation state escalation, which is achieved through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification . This method allows for the efficient production of this compound and its analogs .
Chemical Reactions Analysis
Villosin undergoes various chemical reactions, including:
Substitution: Intramolecular iodoetherification is used to construct the D ring of this compound.
Reduction: Although not explicitly mentioned in the synthesis, reduction reactions could be employed to modify specific functional groups within the this compound structure.
Common reagents used in these reactions include iodine, oxidizing agents like Kornblum oxidant, and Siegel–Tomkinson reagents . The major products formed from these reactions are the intermediate compounds that eventually lead to the formation of this compound .
Scientific Research Applications
Villosin has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of Villosin is not fully understood. it is believed to exert its effects through the inhibition of tumor necrosis factor-alpha and reactive oxygen species production in lung fibroblasts . This inhibition may be due to this compound’s ability to interfere with specific phosphatases and nucleophilic attack on cancer cell DNA . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Villosin is structurally similar to other abietane diterpenoids, such as Teuvincenone B . Both compounds share a 6/6/6/5 tetracyclic ring system, but this compound is unique due to its specific oxidation state and functional group arrangement . Other similar compounds include:
Teuvincenone B: Exhibits antioxidant and antitumor activities.
Clerodendrum trichotomum-derived diterpenoids: Known for their antioxidative properties.
This compound stands out due to its unique combination of biological activities and structural features, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-6-9-17-19(2,3)11-5-12-20(17,4)16(14)8-7-15-10-13-22-18(15)21/h7-8,10,16-17H,1,5-6,9,11-13H2,2-4H3/b8-7+/t16-,17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQZHAAIRBKHO-YSLAMIOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=CCOC3=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CCOC3=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Villosin and where is it found?
A1: this compound is a labdane-type diterpene primarily isolated from the rhizomes of plants within the Hedychium genus, such as Hedychium gardnerianum [] and Hedychium yunnanense []. It has also been identified in other plant species like Clerodendrum trichotomum [, , ] and Teucrium hircanicum [].
Q2: What are the notable biological activities of this compound?
A2: this compound exhibits potent in vitro cytotoxic activity against human cancer cell lines. It demonstrates particular efficacy against the NCI-H187 small cell lung cancer cell line, with an IC50 value of 0.40 μM, outperforming the standard drug ellipticine []. Additionally, it shows promising activity against SGC-7901 (human gastric cancer) and HeLa (human cervical cancer) cell lines []. Notably, this compound displays a high selectivity index (>416), indicating a significantly lower toxicity towards non-cancerous Vero cells compared to ellipticine [].
Q3: What structural features of this compound are important for its cytotoxic activity?
A3: The presence of a lactone ring in the this compound structure appears to be crucial for its high cytotoxic activity. Studies comparing different labdane-type diterpenes suggest that the presence of a hydroxyl group at the 6 or 7 position can decrease the cytotoxic activity [].
Q4: Have there been any studies on the structure-activity relationship (SAR) of this compound?
A4: While extensive SAR studies on this compound are limited, some insights can be gleaned from research on related abietane diterpenoids. Investigations on compounds isolated from Clerodendrum trichotomum suggest that the presence and position of specific functional groups, such as hydroxyl and carbonyl groups, can significantly influence their nitric oxide inhibitory activities []. This information could guide future SAR studies focusing on this compound and its derivatives.
Q5: What is known about the mechanism of action of this compound?
A5: The precise mechanism of action by which this compound exerts its cytotoxic effects remains to be fully elucidated.
Q6: Are there any reported total syntheses of this compound?
A6: Yes, the first total synthesis of (±)-Villosin was achieved in 11 steps, providing access to this compound for further biological evaluation and development []. An expedient synthesis of this compound and its isomer (E)-Labda-8(17),12,14-trien-15(16)-olide has also been reported [, ].
Q7: What analytical techniques are used to characterize and quantify this compound?
A7: this compound is typically characterized and structurally elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), mass spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-visible (UV) spectroscopy [, , ].
Q8: Has this compound been investigated for its antioxidant activity?
A8: Although not a primary focus of research on this compound, studies on extracts and fractions of plants containing this compound, such as Teucrium hircanicum roots, have shown promising antioxidant activities. Further research is needed to isolate the specific contributions of this compound to these observed activities [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.